4-bromo-2-nitro-1H-imidazole
Overview
Description
Synthesis Analysis
The synthesis of 4-bromo-2-nitro-1H-imidazole derivatives often involves nucleophilic substitution reactions. For example, the reaction of 2,4-dibromo-1-methyl-5-nitro-imidazole with sodium methoxide in methanol or with potassium cyanide in DMSO leads to the substitution of the 2-bromine atom by methoxy or cyano groups, respectively (Chauvière, Jaud, & Rameau, 1995). This highlights the compound's reactivity towards nucleophilic substitution.
Molecular Structure Analysis
The molecular structure of 4-bromo-2-nitro-1H-imidazole derivatives has been elucidated using crystallography and molecular mechanics, revealing monoclinic crystalline systems with specific space groups and cell dimensions. For instance, 4-bromo-2-methoxy-1-methyl-5-nitroimidazole and 4-bromo-2-cyano-1-methyl-5-nitroimidazole showcase monoclinic systems with defined cell parameters (Chauvière, Jaud, & Rameau, 1995).
Chemical Reactions and Properties
4-Bromo-2-nitro-1H-imidazole undergoes various chemical reactions, including rearrangements and interactions with other compounds, to form imidazo[1,2-a]pyridines and indoles, showcasing its versatility in chemical synthesis (Khalafy, Setamdideh, & Dilmaghani, 2002).
Physical Properties Analysis
The physical properties, including crystalline structure and geometric parameters of 4-bromo-2-nitro-1H-imidazole derivatives, are crucial for understanding their reactivity and potential applications in various fields. These compounds exhibit specific crystallization patterns and solid-state geometries that are consistent with their molecular structures (Chauvière, Jaud, & Rameau, 1995).
Chemical Properties Analysis
The chemical properties of 4-bromo-2-nitro-1H-imidazole derivatives, including their reactivity and interactions with various chemical agents, highlight their potential in the synthesis of bioactive molecules and as intermediates in organic synthesis. For instance, the radical bromination of 5-bromomethyl-4-nitroimidazoles showcases their utility as precursors in the preparation of hypoxia-selective prodrugs (Lu et al., 2013).
Scientific Research Applications
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Pharmaceutical Applications
- Imidazole and its derivatives have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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Synthetic Chemistry
- Imidazole and its derivatives find applications in synthetic chemistry . They play a pivotal role in the synthesis of biologically active molecules .
- There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor and ionic liquid promoted technique .
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Industrial Applications
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Organic Synthesis
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Agrochemical Applications
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Dyestuff Applications
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-nitro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2/c4-2-1-5-3(6-2)7(8)9/h1H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIWERSFZMOJRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559321 | |
Record name | 5-Bromo-2-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-nitro-1H-imidazole | |
CAS RN |
121816-84-0 | |
Record name | 5-Bromo-2-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-nitro-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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